(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate is a biotinylated derivative of lysine. This compound is widely used in proteomics research due to its ability to biotinylate proteins and peptides, facilitating their detection and purification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate involves multiple steps:
Protection of Lysine: The lysine amino group is protected using a tert-butyloxycarbonyl (Boc) group.
Biotinylation: The protected lysine is then reacted with biotin-N-hydroxysuccinimide ester to introduce the biotin moiety.
Coupling with Caproylamido: The biotinylated lysine is further reacted with caproylamido to extend the linker.
Formation of N-Hydroxysuccinimide Ester: Finally, the compound is reacted with N-hydroxysuccinimide to form the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving automated synthesis equipment to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate primarily undergoes substitution reactions, particularly nucleophilic substitution, where the N-hydroxysuccinimide ester reacts with nucleophiles such as amines.
Common Reagents and Conditions
Reagents: Common reagents include N-hydroxysuccinimide, biotin-N-hydroxysuccinimide ester, and tert-butyloxycarbonyl chloride.
Conditions: Reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere conditions.
Major Products
The major product formed from these reactions is the biotinylated lysine derivative, which can be further used in various biochemical applications.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate has numerous applications in scientific research:
Chemistry: Used in the synthesis of biotinylated peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and protein localization.
Medicine: Employed in the development of diagnostic assays and therapeutic agents.
Industry: Utilized in the production of biotinylated reagents for various biochemical assays.
Mechanism of Action
The compound exerts its effects by biotinylating proteins and peptides. The N-hydroxysuccinimide ester reacts with primary amines on proteins, forming stable amide bonds. This biotinylation allows for the subsequent detection and purification of the biotinylated proteins using streptavidin-based methods.
Comparison with Similar Compounds
Similar Compounds
- N2-t-Boc-N6-(biotinamido)lysine N-Hydroxysuccinimide Ester
- N2-t-Boc-N6-(biotinamido-hexanoic acid)lysine N-Hydroxysuccinimide Ester
Uniqueness
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate is unique due to its extended caproylamido linker, which provides greater flexibility and reduces steric hindrance during biotinylation reactions, enhancing its efficiency in various applications.
Properties
CAS No. |
102910-27-0 |
---|---|
Molecular Formula |
C31H50N6O9S |
Molecular Weight |
682.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C31H50N6O9S/c1-31(2,3)45-30(44)35-20(28(42)46-37-25(40)15-16-26(37)41)11-8-10-18-33-23(38)13-5-4-9-17-32-24(39)14-7-6-12-22-27-21(19-47-22)34-29(43)36-27/h20-22,27H,4-19H2,1-3H3,(H,32,39)(H,33,38)(H,35,44)(H2,34,36,43)/t20-,21-,22-,27-/m0/s1 |
InChI Key |
FIYZGAUPFFOJCA-LFYAFONDSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |
Synonyms |
[3aS-[3aα,4β(R*),6aα]]-1-[[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl]-_x000B_5-[[6-[[5-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-1-oxopentyl]amino]-1-oxohexyl]amino]pentyl]-carbamic acid 1,1-Dimethylethyl Ester; _x000B_ |
Origin of Product |
United States |
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